REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].CO.[CH3:8][C:9]([CH2:11][CH3:12])=O>[Pd].O>[CH:9]([NH:1][CH2:2][C:3]([OH:5])=[O:4])([CH2:11][CH3:12])[CH3:8]
|
Name
|
|
Quantity
|
338 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)(CC)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |